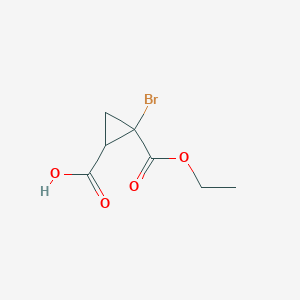

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is a cyclopropane derivative. It has a CAS Number of 2445786-23-0 and a molecular weight of 237.05 . The IUPAC name for this compound is 2-bromo-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is 1S/C7H9BrO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular formula of 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is C7H9BrO4. It has a molecular weight of 237.05 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Stereochemistry

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid and its derivatives serve as key intermediates in the synthesis of optically active compounds through asymmetric electrochemical synthesis. The electrochemical behavior of related bromocyclopropane carboxylic acids and esters has been explored, revealing interactions that facilitate carbon-halogen bond cleavage and yield optically active products under specific conditions, such as the presence of emetine, an alkaloid acting as a protonating species (Hazard, Jaouannet, & Tallec, 1982).

Polymer Chemistry

The compound and its analogs have been utilized in the synthesis of multifunctional vinylcyclopropanes, leading to crosslinked polymers with low volume shrinkage during the radical polymerization process. These materials are synthesized by esterification processes involving specific catalysts and offer potential in creating novel polymeric structures with diverse applications (Moszner, Zeuner, & Rheinberger, 1997).

Ethylene Biosynthesis Inhibition

Research into the inhibition of ethylene biosynthesis, a critical process in plant growth and development, has explored derivatives of 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid. These derivatives are synthesized as potential inhibitors, aiming to modulate the plant hormone ethylene's production and thus influence plant growth and response to environmental stresses. This area of study provides insights into the regulation of ethylene biosynthesis and its applications in agriculture and horticulture (Wick, Tamm, & Boller, 1995).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is a cyclopropane derivative commonly used in chemical research.

Mode of Action

It’s known that carboxylic acids can react with thionyl chloride (socl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

It’s known that α-bromo carboxylic acids can react with an aqueous basic solution followed by an acidic work-up to produce α-hydroxy carboxylic acids . They can also react with an excess of ammonia to provide α-amination, which provides a possible route to amino acids .

Result of Action

It’s known that the compound is commonly used in chemical research.

Eigenschaften

IUPAC Name |

2-bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLNOZASJQRTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2983047.png)

![3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2983048.png)

![1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone](/img/structure/B2983050.png)

![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide](/img/structure/B2983059.png)

![4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2983060.png)

![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)

![3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2983065.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2983069.png)

![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)